molecular formula C12H19N3O2 B11821263 Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate

Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate

Cat. No.: B11821263
M. Wt: 237.30 g/mol
InChI Key: WMXISSGEJQZXPZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination and Reduction: The synthesis of tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate can begin with the amination of a suitable precursor, followed by reduction. For example, starting from a pyridine derivative, the amino group can be introduced through a nucleophilic substitution reaction.

    Esterification and Protection: The intermediate product can then undergo esterification to introduce the tert-butyl group. Protection of the amino group is often necessary to prevent unwanted side reactions.

    Condensation: The final step involves the condensation of the protected intermediate with a carbamate precursor to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine, which can further react to form various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl N-(2-amino-1-pyridin-2-ylethyl)carbamate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-6-4-5-7-14-9/h4-7,10H,8,13H2,1-3H3,(H,15,16)

InChI Key

WMXISSGEJQZXPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=N1

Origin of Product

United States

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